4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
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Overview
Description
4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an indole core, a morpholino group, and a sulfonylacetamido linkage, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. Its structure suggests possible applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the morpholino group.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as pyridine.
Acetamidation: The final step involves the acetamidation of the sulfonylated indole derivative with acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring or the morpholino group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoic acid
- 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzylamine
- 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzyl alcohol
Uniqueness
The uniqueness of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and development.
Properties
IUPAC Name |
4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c24-23(30)16-5-7-17(8-6-16)25-21(28)15-34(31,32)20-13-27(19-4-2-1-3-18(19)20)14-22(29)26-9-11-33-12-10-26/h1-8,13H,9-12,14-15H2,(H2,24,30)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVFXDAKGJLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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